molecular formula C9H18ClNO3 B6256412 ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride CAS No. 1255098-47-5

ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride

Cat. No. B6256412
CAS RN: 1255098-47-5
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride, often referred to as EAP, is an organic compound that is an important synthetic intermediate in the pharmaceutical, agrochemical, and other industries. It is a versatile building block for a variety of chemical reactions and has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used as a catalyst in certain reactions. EAP has a wide range of biochemical and physiological effects, and its use in laboratory experiments offers both advantages and limitations.

Scientific Research Applications

EAP has a wide range of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals and agrochemicals, and as a catalyst in certain reactions. It is also used to study the mechanism of action of certain molecules, as well as to study the effects of certain drugs on biochemical and physiological processes.

Mechanism of Action

EAP is a versatile building block for a variety of chemical reactions. Its mechanism of action is dependent on the reaction it is used in. Generally, it acts as a nucleophile in substitution reactions, and can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
EAP has a wide range of biochemical and physiological effects. It can act as a substrate for certain enzymes, and can also act as an inhibitor of certain enzymes. In addition, it can act as an agonist or antagonist of certain receptors in the body.

Advantages and Limitations for Lab Experiments

The use of EAP in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. In addition, its wide range of biochemical and physiological effects makes it an ideal compound for studying the effects of certain drugs on biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, and can decompose when exposed to light or heat.

Future Directions

There are a number of potential future directions for the use of EAP. One potential direction is the development of new pharmaceuticals and agrochemicals based on EAP. Another potential direction is the development of new catalysts based on EAP. Additionally, EAP could be used in the development of new drugs to study the mechanism of action of certain molecules, as well as to study the effects of certain drugs on biochemical and physiological processes. Finally, EAP could be used in the development of new methods for synthesizing other compounds.

Synthesis Methods

EAP is synthesized from ethyl acetoacetate and 2-amino-3-chloropropanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as phosphorous pentoxide. The reaction proceeds in two steps. First, the ethyl acetoacetate is reacted with the 2-amino-3-chloropropanoic acid to form a salt. This salt is then reacted with sodium hydroxide to form EAP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride involves the reaction of ethyl 2-bromo-3-(oxolan-3-yl)propanoate with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "Ethyl 2-bromo-3-(oxolan-3-yl)propanoate", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-bromo-3-(oxolan-3-yl)propanoate is reacted with ammonia in anhydrous ethanol at room temperature for 24 hours.", "Step 2: The resulting mixture is then treated with hydrochloric acid to form ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride.", "Step 3: The product is isolated by filtration and washed with cold ethanol to obtain the final compound." ] }

CAS RN

1255098-47-5

Product Name

ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.